2-(acetylamino)-4-(4-methoxyphenyl)-3-thiophenecarboxylic acid
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Overview
Description
2-(acetylamino)-4-(4-methoxyphenyl)-3-thiophenecarboxylic acid is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is also known as nimesulide and has been widely used for its analgesic and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-(acetylamino)-4-(4-methoxyphenyl)-3-thiophenecarboxylic acid involves the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are involved in the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. By inhibiting COX enzymes, this compound reduces the production of these inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and antioxidant properties. It has also been shown to protect against oxidative stress and to have a protective effect on the liver and kidneys.
Advantages and Limitations for Lab Experiments
One advantage of 2-(acetylamino)-4-(4-methoxyphenyl)-3-thiophenecarboxylic acid is its potent anti-inflammatory and analgesic properties. It has also been shown to have a good safety profile and to be well-tolerated in humans. However, one limitation of this compound is its potential for liver toxicity, especially with long-term use or in high doses.
Future Directions
For research on 2-(acetylamino)-4-(4-methoxyphenyl)-3-thiophenecarboxylic acid include investigating its potential for the treatment of other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, research could focus on developing new formulations of this compound that are more effective and have fewer side effects. Finally, research could investigate the potential of this compound as a chemopreventive agent for cancer.
Synthesis Methods
The synthesis of 2-(acetylamino)-4-(4-methoxyphenyl)-3-thiophenecarboxylic acid involves the condensation of 4-chloro-3-nitrobenzoic acid with 4-methoxyaniline to form 4-(4-methoxyphenyl)-3-nitrobenzoic acid. The nitro group is then reduced to an amino group using iron powder and hydrochloric acid. The resulting compound is then acetylated using acetic anhydride to form 2-(acetylamino)-4-(4-methoxyphenyl)-3-nitrobenzoic acid. The nitro group is then reduced to a hydroxylamine group using sodium dithionite and hydrochloric acid. Finally, the hydroxylamine group is cyclized to form this compound.
Scientific Research Applications
2-(acetylamino)-4-(4-methoxyphenyl)-3-thiophenecarboxylic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. It has also been shown to block the release of histamine and serotonin, which are involved in the pain response. Additionally, this compound has been shown to have antioxidant properties and to protect against oxidative stress.
Properties
IUPAC Name |
2-acetamido-4-(4-methoxyphenyl)thiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-8(16)15-13-12(14(17)18)11(7-20-13)9-3-5-10(19-2)6-4-9/h3-7H,1-2H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUOCLIBKYXXDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=CS1)C2=CC=C(C=C2)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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